molecular formula C19H16N2O2S B480460 N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide CAS No. 361160-47-6

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B480460
CAS No.: 361160-47-6
M. Wt: 336.4g/mol
InChI Key: WRKZPQSNGRUOSZ-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide: is a complex organic compound that belongs to the class of naphthothiazole derivatives. This compound is characterized by its unique structure, which includes a naphthothiazole core fused with a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide typically involves a multi-step process. One common method includes the condensation of 2-aminothiophenol with 2-bromo-1-tetralone to form the naphthothiazole core. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating kinase and protease activities .

Comparison with Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 2-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yldisulfanyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazole
  • 4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl diethyldithiocarbamate

Uniqueness: N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide is unique due to its methoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthothiazole derivatives and contributes to its specific interactions with molecular targets .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-17-15-5-3-2-4-12(15)8-11-16(17)24-19/h2-7,9-10H,8,11H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKZPQSNGRUOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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